molecular formula C5H12Cl3N B1363522 2,5-dichloropentan-1-amine Hydrochloride CAS No. 62922-45-6

2,5-dichloropentan-1-amine Hydrochloride

Cat. No.: B1363522
CAS No.: 62922-45-6
M. Wt: 192.5 g/mol
InChI Key: ATGSLQBVSZNJMT-UHFFFAOYSA-N
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Description

2,5-Dichloropentan-1-amine Hydrochloride is a chemical compound with the molecular formula C5H12Cl3N. It is commonly used as a building block in organic synthesis and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropentan-1-amine Hydrochloride typically involves the chlorination of pentan-1-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions of the pentane chain. The resulting dichloropentan-1-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropentan-1-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloropentan-1-amine Hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloropentan-1-amine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloropentan-1-amine Hydrochloride
  • 2,6-Dichloropentan-1-amine Hydrochloride
  • 3,5-Dichloropentan-1-amine Hydrochloride

Uniqueness

2,5-Dichloropentan-1-amine Hydrochloride is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

2,5-dichloropentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c6-3-1-2-5(7)4-8;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGSLQBVSZNJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CN)Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62922-45-6
Record name 1-Pentanamine, 2,5-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62922-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-dichloropentyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,500 parts of hydrochloric acid (chemically pure) are added to 137.5 parts of tetrahydrofurfurylamine hydrochloride at room temperature. The reaction solution is then heated to 130° C. in a pressure apparatus. This raises the pressure up to 8 bar. After a reaction time of 24 hours, the mixture is cooled to a temperature of 25° C. The dark brown solution is treated with activated carbon and filtered until it is clear, and the mother liquor is concentrated in a rotary evaporator. Recrystallization from 1,200 parts of ethanol gives 130 parts of an analytically pure product, 2,5-dichloropentylamine hydrochloride, having the following formula ##STR35##
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Synthesis routes and methods II

Procedure details

reacting tetrahydrofurfurylamine with gaseous hydrochloric acid and thionyl chloride at temperatures up to 110° C. to produce 2,5 dichloropentylamine hydrochloride,
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Synthesis routes and methods III

Procedure details

An N-alkenyl-2-aminomethyl-pyrrolidine is prepared by firstly reacting tetrahydrofurfurylamine with gaseous hydrochloric acid and thionyl chloride to produce 2,5 dichloropentylamine hydrochloride. This is acetylized, possibly by acetyl chloride in dichloroethane in the presence of triethylamine, into N-acetyl-2,5-dichloropentylamine which is condensed with an alkenylamine into an N-alkenyl-2-acetylaminomethyl pyrrolidine from which the acetyl group is separated, for example by boiling with concentrated hydrochloric acid.
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